N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide
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Overview
Description
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyridazine ring, and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their coupling with the furan-2-carboxamide moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with various pharmacological properties.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine and piperidine derivatives, such as pyridazinone and piperidinyl-pyridazine compounds .
Uniqueness
What sets N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(18-8-5-13-26-18)21-16-7-4-6-15(14-16)17-9-10-19(23-22-17)24-11-2-1-3-12-24/h4-10,13-14H,1-3,11-12H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPPQBNOZSYZJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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